Ophiopogonanone D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-10-17(22)13(7-21)20-16(19(10)24-2)18(23)12(8-25-20)5-11-3-4-14-15(6-11)27-9-26-14/h3-4,6-7,12,22H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCIWGFEBZQOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Structural Elucidation Methodologies for Ophiopogonanone D
Advanced Chromatographic Separation Strategies
Preparative Thin Layer Chromatography (PTLC)
Preparative Thin Layer Chromatography (PTLC) is a valuable technique employed in the isolation and purification of natural products, including Ophiopogonanone D. This method utilizes a thin layer of adsorbent material, typically silica (B1680970) gel, coated onto a plate. A crude extract is applied as a band or spot at the base of the plate, and a solvent system (mobile phase) is allowed to ascend the plate via capillary action. Components of the mixture migrate at different rates based on their polarity and affinity for the stationary phase, leading to their separation. PTLC allows for the purification of larger quantities of compounds compared to analytical TLC, making it suitable for obtaining sufficient material for further spectroscopic analysis. In the context of this compound isolation, PTLC has been used, often in conjunction with other chromatographic methods, to purify fractions enriched with the target compound mdpi.com. The choice of solvent system is critical and is typically optimized to achieve good separation between this compound and co-occurring compounds.
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products, offering high resolution and efficiency. For this compound, both analytical and preparative HPLC methods are employed. In preparative HPLC, the compound is separated from impurities based on its differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase HPLC (RP-HPLC), commonly using C18 columns, is frequently utilized, with mobile phases typically consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727) nih.govbenchchem.com. Gradient elution, where the composition of the mobile phase changes over time, is often employed to achieve optimal separation of complex mixtures. HPLC is highly effective in obtaining this compound in high purity, providing material suitable for detailed structural characterization biocrick.comresearchgate.net. For instance, semi-preparative HPLC has been used to isolate homoisoflavonoids from Ophiopogon japonicus mdpi.com.
Spectroscopic Techniques for Comprehensive Structural Determination
Once isolated and purified, this compound undergoes rigorous spectroscopic analysis to elucidate its precise chemical structure. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the detailed structural features of organic molecules. It provides information about the connectivity of atoms, the chemical environment of nuclei, and the spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number, type, and environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, with signals typically appearing in the range of 0-14 ppm azooptics.com. The multiplicity of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons through spin-spin coupling. Integration of the peak areas provides the relative number of protons contributing to each signal. For this compound, ¹H NMR data helps in identifying characteristic proton signals, their chemical shifts, and coupling patterns, which are crucial for piecing together the molecular framework awi.desilae.itresearchgate.net.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)
To establish detailed connectivity and spatial relationships between atoms, various two-dimensional (2D) NMR techniques are employed:
COSY (COrrelated SpectroscopY): COSY experiments reveal proton-proton (¹H-¹H) coupling through chemical bonds, typically over two or three bonds. Cross-peaks in a COSY spectrum indicate that the protons corresponding to the F1 and F2 chemical shifts are coupled, thus establishing connectivity within the proton network researchgate.netprinceton.edumnstate.eduslideshare.net.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). HMQC/HSQC spectra help assign specific proton signals to their corresponding carbon atoms, providing crucial information for building the molecular skeleton researchgate.netprinceton.eduslideshare.netnih.gov.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC experiments detect correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). These correlations are vital for connecting different parts of the molecule and confirming the positions of substituents and functional groups, thereby completing the structural elucidation researchgate.netprinceton.eduslideshare.netnih.gov.
NOESY (Nuclear Overhauser Effect SpectroscopY) / ROESY (Rotating Frame Overhauser Effect SpectroscopY): NOESY and ROESY experiments detect through-space correlations between protons that are in close proximity (typically within 5-7 Å). These experiments are critical for determining the relative stereochemistry and spatial arrangement of atoms in the molecule, providing insights into the conformation of this compound researchgate.netprinceton.eduslideshare.net.
Infrared (IR) Spectroscopy for Functional Group IdentificationInfrared spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds. For a compound like this compound, which is classified as a homoisoflavonoidbiocrick.comresearchgate.net, IR spectroscopy would typically reveal characteristic absorption bands associated with its functional groups. Expected functional groups and their approximate IR absorption ranges include:
Hydroxyl (-OH) stretching: A broad and strong band typically observed between 3200-3600 cm⁻¹ core.ac.ukmasterorganicchemistry.comlibretexts.orglibretexts.org.
C-H stretching (aliphatic): Bands usually found below 3000 cm⁻¹, commonly in the 2850-2960 cm⁻¹ range core.ac.uklibretexts.orglibretexts.org.
Carbonyl (C=O) stretching: If present (e.g., in ketone or aldehyde functionalities within the homoisoflavonoid structure), this would appear as a strong band, typically between 1650-1800 cm⁻¹ core.ac.ukmasterorganicchemistry.comlibretexts.orglibretexts.orgutdallas.edu.
C-O stretching (alcohols, ethers, glycosidic bonds): These vibrations usually occur in the fingerprint region of the spectrum, generally between 1000-1300 cm⁻¹ libretexts.orglibretexts.org.
While these functional groups and their corresponding IR absorption regions are well-established, specific IR spectral data or peak assignments for this compound were not detailed in the provided search results.
Data Tables
Table 1: Spectroscopic Techniques Used in the Elucidation of this compound
| Technique | Purpose in Elucidation | Specific Data for this compound (as per provided snippets) |
| HR-ESI-MS | Accurate mass determination for elemental composition. | Used for structural elucidation researchgate.net; specific data not detailed. |
| MS/MS (Tandem Mass Spectrometry) | Fragmentation analysis to identify structural features and connectivity. | Used in studies of related compounds nih.govbiorxiv.org; specific data for this compound not detailed. |
| IR Spectroscopy | Identification of functional groups based on bond vibrations. | Expected to show functional group signals; specific data for this compound not detailed. |
| 1D and 2D NMR Spectroscopy | Detailed structural analysis, including atom connectivity and stereochemistry. | Used for structural elucidation researchgate.net. |
Biosynthetic Pathways and Regulation of Ophiopogonanone D
Proposed Biosynthetic Routes for Homoisoflavonoids
Homoisoflavonoids are recognized as a distinct group within the broader flavonoid family. Their biosynthesis is understood to originate from chalcone (B49325) precursors, which undergo specific transformations to form the characteristic C6-C4-C6 skeleton of homoisoflavonoids researchgate.netresearchgate.net. This process typically involves the cyclization and potential rearrangement of methoxylated 2'-methoxychalcones researchgate.net. While specific pathways for Ophiopogonanone D are not exhaustively detailed, it is understood to be derived from common flavonoid precursors. Ophiopogon japonicus is a known producer of several homoisoflavonoids, including this compound researchgate.net. The broader class of homoisoflavonoids encompasses various types, such as sappanin, scillascillin, brazilin, caesalpin, and protosappanin, each arising from distinct biosynthetic branches mdpi.com.
Enzymatic Components and Mechanistic Steps in this compound Biogenesis
The precise enzymatic machinery responsible for the synthesis of this compound remains an area requiring further elucidation. General flavonoid biosynthesis involves key enzymes like chalcone synthase (CHS), chalcone isomerase (CHI), and various hydroxylases and methyltransferases. The conversion of chalcones into the homoisoflavonoid structure likely involves specific cyclization and rearrangement reactions catalyzed by enzymes yet to be definitively identified for this compound. While studies have identified genes and proteins involved in secondary metabolite biosynthesis in other Ophiopogon species, such as ginsenoside biosynthesis in Panax japonicus frontiersin.org, direct identification of enzymes specific to this compound biogenesis is not yet widely reported in the literature reviewed.
Precursor Incorporation and Metabolic Labeling Studies
Direct studies employing metabolic labeling to trace the incorporation of specific precursors into this compound within O. japonicus have not been extensively documented in the provided research. While metabolic labeling techniques, such as using isotopically labeled amino acids (SILAC) for proteomic analysis thermofisher.com or nucleoside analogs for transcriptomic studies researchgate.net, are established methods for investigating plant metabolism, their specific application to map the this compound biosynthetic route in O. japonicus has not been detailed. Generally, the biosynthesis of homoisoflavonoids is understood to involve chalcone intermediates, with some evidence suggesting methionine as a source for an additional carbon atom in related compounds researchgate.net.
Transcriptomic and Proteomic Analyses of Biosynthetic Genes and Enzymes
Research investigating the response of Ophiopogon japonicus to environmental stressors, such as waterlogging and drought, has utilized integrated transcriptomic and metabolomic analyses mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net. These studies have identified differentially expressed genes (DEGs) and metabolites, revealing insights into the plant's adaptive mechanisms. For instance, waterlogging stress led to DEGs enriched in pathways including phenylpropanoid biosynthesis, starch and sucrose (B13894) metabolism, and plant hormone signal transduction, with flavonoids noted among the upregulated metabolites mdpi.comnih.govresearchgate.netnih.gov. Similarly, drought stress studies indicated that transcription factors such as WRKY, TIFY, and C2H2 play a role in regulating flavonoid synthesis nih.govresearchgate.net. While these analyses provide a broader understanding of secondary metabolite regulation in O. japonicus, they have not specifically pinpointed genes or proteins directly responsible for this compound biosynthesis.
Exogenous and Endogenous Factors Modulating this compound Biosynthesis in O. japonicus
Various external and internal factors can influence the production of secondary metabolites like this compound in O. japonicus.
Synthetic Strategies and Analog Development of Ophiopogonanone D
Total Synthesis Approaches for Ophiopogonanone D
The total synthesis of complex natural products like this compound is a cornerstone of organic chemistry, enabling the confirmation of structural assignments, providing access to larger quantities of the compound, and serving as a foundation for creating analogues. However, direct reports detailing the complete total synthesis of this compound are not extensively documented in the reviewed literature. The structural complexity inherent in homoisoflavonoids, including this compound, presents considerable synthetic challenges, often requiring multi-step sequences with precise control over stereochemistry and regioselectivity.
While specific total syntheses of this compound are scarce, research into the synthesis of related homoisoflavonoid scaffolds provides insight into potential methodologies. For instance, studies on the synthesis of other 8-C-methylated homoisoflavones illustrate the application of various synthetic transformations that could be adapted for this compound researchgate.net. The initial steps in the investigation of such compounds typically involve their isolation and rigorous structural elucidation from natural sources, such as the tubers of Ophiopogon japonicus, before synthetic chemists can embark on de novo synthesis pathways researchgate.netstuartxchange.orgacs.orgresearchgate.netresearchgate.net.
Semi-Synthesis from Related Natural Precursors
Semi-synthesis offers an alternative route to natural products and their derivatives, typically involving the chemical modification of an abundant, structurally similar precursor isolated from a natural source. This approach can be more efficient than total synthesis, especially when the precursor is readily available. However, specific reports detailing the semi-synthesis of this compound from other naturally occurring compounds are limited in the available literature.
While Ophiopogon japonicus is known to yield a variety of related homoisoflavonoids, including ophiopogonanones C, E, and F, as well as ophiopogonone C researchgate.netstuartxchange.orgacs.orgresearchgate.netresearchgate.net, direct pathways for the semi-synthetic conversion of these compounds into this compound have not been explicitly described. The development of such routes would necessitate identifying a suitably abundant natural precursor and devising selective chemical transformations to achieve the target structure.
Rational Design and Chemical Synthesis of this compound Analogues
The synthesis of analogues is a critical aspect of medicinal chemistry, aimed at optimizing a compound's biological activity, improving its pharmacokinetic properties, or exploring structure-activity relationships (SAR). Rational design, driven by an understanding of the molecule's interaction with biological targets, guides the synthesis of these modified structures. For this compound, analogue synthesis would likely involve targeted modifications to its core homoisoflavonoid structure.
General principles observed in the synthesis and SAR studies of other natural products can inform potential strategies for this compound analogues. For example, research on isopentenyl flavonoids has shown that the introduction of specific functional groups, such as the isopentenyl moiety, can significantly enhance pharmacological activity, while other modifications might diminish it nih.gov. Similarly, studies on other complex molecules have demonstrated how altering side chains can lead to improved antiproliferative effects rsc.org. For this compound, potential modifications could include alterations to the benzylidene substituent, variations in hydroxylation or methylation patterns on the chromone (B188151) core, or modifications to the side chain, all guided by preliminary biological activity data or computational modeling.
Structure-Based Modification for Targeted Biological Activities
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure dictates its biological effects. By systematically modifying specific parts of a molecule and evaluating the resulting changes in activity, researchers can identify key structural features responsible for efficacy. In the context of compounds from Ophiopogon japonicus, SAR studies have provided valuable insights.
For instance, research on compounds isolated from O. japonicus suggests that structural variations, including differences in polarity and the nature of substituents, can influence biological activity, potentially impacting anti-inflammatory effects mdpi.com. Furthermore, studies on other natural analogues have indicated that modifications to specific regions of the molecule, such as the C7 through C17 moiety, can lead to significant variations in cytotoxic activity against cancer cell lines acs.org. These findings highlight the importance of specific structural elements for biological potency and guide the rational design of modified compounds with targeted activities. By understanding these SARs, chemists can strategically modify this compound to enhance its desired biological effects or explore new therapeutic applications.
Preclinical Pharmacological Investigations and Mechanistic Insights of Ophiopogonanone D
Cellular and Molecular Mechanisms of Action (In Vitro Studies)
The anti-inflammatory properties of Ophiopogonanone D have been investigated through various in vitro cellular and molecular mechanisms. These studies aim to understand how OP-D interacts with cellular pathways to exert its effects.
Anti-inflammatory Signal Transduction Pathways
OP-D demonstrates significant anti-inflammatory activity through its modulation of several critical signal transduction pathways.
Ophiopogonin D (OP-D) has been shown to effectively inhibit the NF-κB signaling pathway. In various in vitro models, OP-D has been observed to block the nuclear translocation of the NF-κB-p65 subunit, a key step in the activation of this pro-inflammatory transcription factor researchgate.net. Studies indicate that OP-D suppresses NF-κB signaling pathway downregulation and reduces the phosphorylation of NF-κBp65 nih.gov. Furthermore, in the context of non-alcoholic fatty liver disease (NAFLD), OP-D treatment in vitro lowered inflammation and lipogenesis, with the NF-κB signaling pathway suggested as a potential mechanism underlying these beneficial effects nih.govfrontiersin.org. OP-D also inhibits the epithelial NF-κB signaling pathway in models of colitis nih.govfrontiersin.org.
Ophiopogonin D (OD) has demonstrated a role in modulating mitogen-activated protein kinase (MAPK) signaling, including reducing p65 phosphorylation, which is associated with NF-κB activation nih.gov. While direct evidence for OP-D's impact on specific MAPK pathways like p38 MAPK is still emerging, related compounds from Ophiopogon japonicus, such as homoisoflavonoids, have shown to down-regulate MAPK signaling in LPS-activated microglia researchgate.net. Another related compound, 4′-O-Demethylophiopogonanone E, was found to inhibit the phosphorylation of ERK1/2 and JNK within the MAPK signaling pathways, leading to decreased production of nitric oxide and pro-inflammatory cytokines researchgate.net. The p38-MAPK pathway is recognized for its critical role in inflammatory responses, and its inhibition is linked to the suppression of key pro-inflammatory cytokines mdpi.com.
Ophiopogonin D (OP-D) exhibits a notable capacity to inhibit the release of pro-inflammatory cytokines researchgate.netnih.gov. In lipopolysaccharide (LPS)-induced primary pulmonary microvascular endothelial cells (PMVECs) and septic lung tissues, OP-D significantly restrained the release of IL-6, TNF-α, and IL-1β researchgate.net. Similarly, in mouse pulmonary epithelial cells (MLE-12) exposed to particulate matter (PM2.5), OP-D ameliorated the release of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8 nih.gov. In human umbilical vein endothelial cells (HUVECs) stimulated with Angiotensin II (Ang II), OP-D dramatically reduced the activation of pro-inflammatory cytokines such as TNF-α and IL-6 nih.govfrontiersin.org. Furthermore, OP-D has been shown to prevent the release of inflammatory cytokines and restore cellular antioxidative capacity nih.govfrontiersin.org. In alveolar epithelial cells (AECs) stimulated with TNF-α, OD reduced inflammation and pro-inflammatory cytokine release nih.gov. OP-D also protects against PM2.5-induced inflammation by inhibiting the AMPK/NF-κB signaling pathway, which subsequently ameliorates pro-inflammatory cytokine expression nih.govnih.gov.
Table 1: Ophiopogonin D's Effects on Pro-inflammatory Cytokine Secretion
| Cytokine | Cell Type/Model | Stimulus | Effect of OP-D | Citation(s) |
|---|---|---|---|---|
| TNF-α | HUVECs | Ang II | Reduced activation | nih.govfrontiersin.org |
| IL-6 | HUVECs | Ang II | Reduced activation | nih.govfrontiersin.org |
| TNF-α | PMVECs | LPS | Restrained release | researchgate.net |
| IL-6 | PMVECs | LPS | Restrained release | researchgate.net |
| IL-1β | PMVECs | LPS | Restrained release | researchgate.net |
| TNF-α | MLE-12 cells | PM2.5 | Ameliorated release | nih.gov |
| IL-1β | MLE-12 cells | PM2.5 | Ameliorated release | nih.gov |
| IL-6 | MLE-12 cells | PM2.5 | Ameliorated release | nih.gov |
| IL-8 | MLE-12 cells | PM2.5 | Ameliorated release | nih.gov |
| TNF-α | AECs | TNF-α | Reduced release | nih.gov |
Ophiopogonin D (OP-D) has been identified as a significant contributor to the reduction of inflammatory cell adhesion and migration impactfactor.org. Extracts from Ophiopogon japonicus, including those containing OP-D, have demonstrated efficacy in inhibiting leukocyte migration in response to inflammatory stimuli impactfactor.org.
Ophiopogonin D (OP-D) has been shown to modulate the AMP-activated protein kinase (AMPK) signaling pathway nih.govnih.govfrontiersin.orgnih.gov. In mouse pulmonary epithelial cells treated with PM2.5, OP-D upregulated AMPK activity nih.govnih.gov. The anti-inflammatory effects of OP-D in these cells were mediated through AMPK activation and subsequent downregulation of the NF-κB signaling pathway, which led to ameliorated pro-inflammatory cytokine expression nih.govnih.gov. Specifically, OP-D treatment was found to inhibit the AMPK/NF-κB signaling pathway in mouse pulmonary epithelial cells nih.govfrontiersin.org.
Table 2: Ophiopogonin D's Modulation of Signaling Pathways
| Pathway | Cell Type/Model | Modulatory Effect of OP-D | Citation(s) |
|---|---|---|---|
| NF-κB Signaling Pathway | ICE-6 cells | Blocked nuclear translocation of p65 | researchgate.net |
| NF-κB Signaling Pathway | MLE-12 cells | Inhibited pathway downregulation | nih.gov |
| NF-κB Signaling Pathway | Mouse pulmonary epithelial cells | Inhibited pathway | nih.govfrontiersin.org |
| p-NF-κBp65 | MLE-12 cells | Prevented phosphorylation | nih.gov |
| AMPK Signaling Pathway | MLE-12 cells | Upregulated activity | nih.govnih.gov |
| AMPK/NF-κB Signaling Pathway | Mouse pulmonary epithelial cells | Inhibited pathway | nih.govfrontiersin.org |
Table 3: Ophiopogonin D's Effect on Leukocyte Adhesion and Migration
| Process | Cell Type/Model | Effect of OP-D | Citation(s) |
|---|---|---|---|
| Inflammatory cell adhesion | Not specified | Reduced | impactfactor.org |
Compound List:
this compound (OP-D)
Ophiopogonin D (OP-D)
Ophiopogonin D′ (OP-D′)
Dwarf Lilyturf Tuber-13 (DT-13)
Ophiopogon-B (OP-B)
Ruscogenin
Ophiopogonanone E
Ophiopogonanone H
Ophiopogonanone B
Methylophiopogonanone B
Ophiopogonanone A
4′-O-Demethylophiopogonanone E
Methyl ophiopogonanone A
Anticancer Cell Biology Mechanisms
Research has elucidated several mechanisms through which this compound exerts its anticancer effects at the cellular level. These mechanisms collectively contribute to its observed antiproliferative and cytotoxic activities against various cancer cell types.
Induction of Cell Cycle Arrest
This compound has demonstrated the capacity to impede cancer cell proliferation by inducing cell cycle arrest. Studies have shown that OP-D can lead to cell cycle arrest, notably at the G2/M phase in certain cancer cell lines, such as human breast carcinoma MCF-7 cells nih.gov. This arrest prevents cells from progressing through critical stages of division, thereby halting uncontrolled proliferation. Furthermore, OP-D has been observed to regulate key cell cycle regulatory proteins, including cyclin D1 and CDK4, in colorectal cancer cells, further contributing to cell cycle control nih.govnih.gov.
Table 1: this compound-Induced Cell Cycle Modulation
| Effect | Cell Cycle Phase | Associated Protein Regulation | Cancer Cell Line (if specified) | Reference(s) |
| Cell cycle arrest | G2/M phase | Down-regulation of cyclin B1 | Human breast carcinoma MCF-7 | nih.gov |
| Regulation of cell cycle proteins | Not specified | Cyclin D1 and CDK4 | Colorectal cancer cells | nih.govnih.gov |
| Inhibition of AKT phosphorylation | Not specified | Phosphorylation of AKT | Colorectal cancer cells | nih.govnih.gov |
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating abnormal or damaged cells, and this compound has been shown to effectively induce this process in cancer cells. Investigations have revealed that OP-D can trigger apoptosis through the activation of key signaling molecules within the apoptotic cascade. Specifically, OP-D has been found to increase the activity of caspases, such as caspase-3 and caspase-9 nih.govnih.gov, and also caspase-8 and caspase-9 nih.gov. These caspases are central to executing the apoptotic program. Mechanistically, OP-D's ability to induce apoptosis is linked to the activation of the tumor suppressor protein p53, which is activated via ribosomal proteins L5 and L11. This p53 activation subsequently leads to apoptosis in cancer cells nih.govnih.gov.
Table 2: this compound-Mediated Apoptosis Induction
| Effect | Mechanism/Marker | Cancer Cell Line (if specified) | Reference(s) |
| Induction of apoptosis | Activation of caspase-8 and caspase-9 | Human breast carcinoma MCF-7 | nih.gov |
| Induction of apoptosis | Increased caspase-3/9 activity | Human laryngocarcinoma cells | nih.govnih.gov |
| Induction of apoptosis | Activation of p53 via RPL5 and RPL11 | Colorectal cancer cells | nih.govnih.gov |
| p53-dependent apoptosis | Activation of p53 | HCT116 cells | nih.govnih.gov |
Autophagy Modulation
Autophagy is a cellular process involving the degradation of damaged organelles and proteins, which can play a dual role in cancer, either promoting cell survival or contributing to cell death. Some studies suggest that Ophiopogon japonicus extracts and their active compounds, including this compound, may exert anticancer effects by activating autophagy researchgate.net. While specific detailed mechanisms of OP-D's direct modulation of autophagy require further elucidation, its general role in activating this pathway as part of its anticancer strategy is indicated researchgate.net.
Inhibition of Cancer Cell Proliferation
A primary mechanism by which this compound exhibits anticancer activity is through the direct inhibition of cancer cell proliferation. Various assays have confirmed its potent antiproliferative effects. For instance, OP-D has shown significant inhibition of cell viability and proliferation in colorectal cancer cells, as assessed by Cell Counting Kit-8 (CCK-8) and colony formation assays nih.govnih.gov. In melanoma cells (MDA-MB-435), an MTT assay demonstrated that OP-D inhibited proliferation nih.gov. Furthermore, OP-D has been shown to suppress the expression of Ki67, a marker of cell proliferation, in colorectal cancer cells nih.govnih.gov. In human laryngocarcinoma cells, OP-D demonstrated time- and dose-dependent inhibition of cell proliferation nih.gov.
Table 3: this compound-Mediated Inhibition of Cancer Cell Proliferation
| Effect | Assay/Marker | Cancer Cell Line (if specified) | Reference(s) |
| Cell viability inhibition | CCK-8 assay | Colorectal cancer cells | nih.govnih.gov |
| Anti-proliferative effects | Colony formation assay | Colorectal cancer cells | nih.govnih.gov |
| Inhibition of proliferation | MTT assay | MDA-MB-435 melanoma cells | nih.gov |
| Inhibition of cell proliferation | Time/Dose-dependent | Human laryngocarcinoma AMC-HN-8 | nih.gov |
| Inhibition of Ki67 expression | Immunofluorescence | Colorectal cancer cells | nih.govnih.gov |
Suppression of Matrix Metalloproteinase (MMP) Expression
Matrix metalloproteinases (MMPs), particularly MMP-9, play critical roles in cancer progression, including invasion and metastasis, by degrading the extracellular matrix. This compound has been shown to significantly suppress the expression and secretion of MMP-9 in various cancer models nih.govnih.govnih.gov. Studies indicate that OP-D downregulates MMP-9 protein expression in human laryngocarcinoma cells nih.govnih.gov and inhibits its expression and secretion in melanoma cells nih.gov. This suppression of MMP-9 activity is considered a key mechanism by which OP-D may inhibit cancer cell invasion and metastasis.
Table 4: this compound-Mediated Suppression of MMP Expression
| Effect | Target MMP | Cancer Cell Line (if specified) | Reference(s) |
| Suppression of protein expression | MMP-9 | Human laryngocarcinoma cells | nih.govnih.gov |
| Inhibition of expression and secretion | MMP-9 | MDA-MB-435 melanoma cells | nih.gov |
Regulation of c-Myc and p53 Expression
This compound significantly influences the expression of crucial transcription factors involved in cell growth and tumor suppression: c-Myc and p53. Research demonstrates that OP-D induces the expression of the tumor suppressor protein p53, a process mediated by ribosomal proteins L5 and L11 in colorectal cancer cells nih.govnih.gov. Concurrently, OP-D inhibits the expression of c-Myc, a well-known oncogene that promotes cell proliferation and survival, through the regulation of CNOT2 nih.govnih.gov. Furthermore, OP-D has been shown to shorten the half-life of c-Myc in a time-dependent manner and to increase the expression of p53 and its downstream target p21, while decreasing c-Myc expression nih.govnih.gov. This modulation of p53 and c-Myc pathways is central to OP-D's antiproliferative and pro-apoptotic effects.
Table 5: this compound-Mediated Regulation of c-Myc and p53 Expression
| Effect | Target Protein | Mechanism/Mediator | Cancer Cell Line (if specified) | Reference(s) |
| Induction of expression | p53 | via RPL5 and RPL11 | Colorectal cancer cells | nih.govnih.gov |
| Inhibition of expression | c-Myc | via CNOT2 | Colorectal cancer cells | nih.govnih.gov |
| Shortened half-life | c-Myc | N/A | Colorectal cancer cells | nih.govnih.gov |
| Increased expression | p53, p21 | N/A | Colorectal cancer cells | nih.govnih.gov |
| Decreased expression | c-Myc | N/A | Colorectal cancer cells | nih.govnih.gov |
Compound List:
this compound (OP-D)
Influence on Cell Adhesion and Invasion
Ophiopogonin D has demonstrated a notable capacity to inhibit cellular processes critical for metastasis, specifically cell adhesion and invasion. Studies have indicated that OP-D can suppress the invasion of melanoma cells, such as MDA-MB-435, in in vitro assays like the Transwell invasion assay. Furthermore, OP-D has been shown to reduce the adhesion of these cells to both fibronectin and human umbilical vascular endothelial cells.
Mechanistically, this anti-metastatic effect is partly attributed to OP-D's ability to inhibit the expression and secretion of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, thereby facilitating cell invasion. Conversely, OP-D did not appear to significantly affect MMP-2. The compound's action on the mitogen-activated protein kinase (MAPK) pathway, specifically by inhibiting the phosphorylation of p38, has also been implicated in its anti-invasive effects. These findings suggest OP-D could be a potential candidate for therapeutic strategies targeting tumor metastasis.
| Aspect of Cell Adhesion/Invasion | Effect of Ophiopogonin D | Associated Mechanism |
| Cell Invasion | Inhibited | MMP-9 inhibition, p38 MAPK pathway modulation |
| Cell Adhesion | Inhibited | Not specified in detail |
| MMP-9 Expression/Secretion | Inhibited | Not specified in detail |
| MMP-2 Expression/Secretion | Not significantly affected | Not specified in detail |
| p38 MAPK Phosphorylation | Inhibited | Not specified in detail |
Antioxidant Activity and Oxidative Stress Modulation
Ophiopogonin D, along with other compounds derived from Ophiopogon japonicus, exhibits significant antioxidant properties, playing a role in the modulation of oxidative stress.
Research indicates that Ophiopogonin D possesses free radical scavenging activities. While specific quantitative data such as IC50 values from DPPH or ABTS assays for Ophiopogonin D are not detailed in the provided search results, studies have identified it as a compound with antioxidant potential. Related compounds and extracts from Ophiopogon japonicus have demonstrated notable activity in these standard assays, suggesting a similar capacity for OP-D.
| Antioxidant Assay | Observed Activity of Ophiopogonin D (or related compounds) |
| DPPH Radical Scavenging | Possesses activity; specific IC50 values not detailed |
| ABTS Radical Scavenging | Possesses activity; specific IC50 values not detailed |
While Ophiopogonin D is recognized for its antioxidant capabilities, the precise mechanisms by which it modulates specific antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are not extensively detailed in the provided literature snippets. Studies generally highlight the compound's role in mitigating oxidative stress, which often involves the complex interplay of these endogenous enzymatic defenses. Further research would be needed to fully elucidate OP-D's direct impact on the expression or activity of these key antioxidant enzymes.
Immunomodulatory Mechanisms
Ophiopogonin D exhibits significant immunomodulatory and anti-inflammatory effects, primarily by regulating key signaling pathways and cytokine production. In cellular models, OP-D has been shown to attenuate the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
Key mechanistic insights reveal that OP-D's anti-inflammatory action is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn leads to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This modulation inhibits the translocation of NF-κB p65 from the cytoplasm to the nucleus, a critical step in the inflammatory cascade. Additionally, other studies suggest OP-D may exert its anti-inflammatory effects by promoting signal transducer and activator of transcription 3 (STAT3) phosphorylation and increasing A20 expression, while simultaneously inducing the degradation of ASK1 (Apoptosis Signal-regulating Kinase 1). These actions collectively contribute to a reduced inflammatory response.
| Immunomodulatory Aspect | Effect of Ophiopogonin D | Molecular Target/Pathway |
| Pro-inflammatory Cytokines | Ameliorated/Reduced | TNF-α, IL-1β, IL-6, IL-8 |
| NF-κB Signaling | Downregulated | Inhibits p65 translocation |
| AMPK Signaling | Activated | Not specified in detail |
| STAT3 Signaling | Promoted Phosphorylation | Not specified in detail |
| A20 Expression | Increased | Not specified in detail |
| ASK1 | Induced Degradation | Not specified in detail |
In Vivo Pharmacological Efficacy in Animal Models
Anti-inflammatory Effects in Relevant Disease Models (e.g., colitis models)
Ophiopogonin D has demonstrated notable efficacy in preclinical animal models of inflammation, particularly in models of colitis. In studies utilizing the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, OP-D treatment was found to significantly mitigate the detrimental effects associated with DSS exposure. This included alleviating symptoms such as weight loss and bloody stools, and reducing inflammation within the colon.
Furthermore, OP-D treatment contributed to improved colon permeability and modulated key inflammatory markers, including ZO-1, MUC-2, TNF-α, and IL-1β, in the colonic tissues. The compound also positively influenced the intestinal microbiota composition, leading to improvements in alpha and beta diversity indices and alterations in the abundance of specific bacterial genera. These findings highlight OP-D's therapeutic potential in managing inflammatory bowel diseases.
| Disease Model | Parameter Assessed | Effect of Ophiopogonin D |
| DSS-induced Colitis (Mice) | Weight Loss | Mitigated |
| Bloody Stools | Mitigated | |
| Colon Inflammation | Reduced | |
| Colon Permeability | Improved | |
| Inflammatory Markers (ZO-1, MUC-2, TNF-α, IL-1β) | Modulated | |
| Intestinal Microbiota Diversity (α and β) | Improved | |
| Gut Microbiota Composition (e.g., Akkermansia, Enterobacter) | Altered |
Compound List:
Ophiopogonin D (OP-D)
Ophiopogonanone C
Ophiopogonanone E
Ophiopogonanone F
Anticancer Efficacy in Preclinical Xenograft or Allograft Models
Emerging evidence indicates that this compound (OP-D) exhibits anti-cancer properties researchgate.netfrontiersin.orgnih.gov. While specific details regarding its efficacy in preclinical xenograft or allograft models are not extensively detailed in the reviewed literature, Ophiopogon japonicus, the plant from which OP-D is derived, has been associated with anticancer activities mdpi.comresearchgate.net. Studies on traditional Chinese medicine formulations containing Ophiopogon japonicus suggest potential mitigation of gastric cancer through various signaling pathways mdpi.com. The general classification of OP-D as possessing anti-cancer activity in broad reviews suggests ongoing research into its potential in preclinical cancer models, which typically include xenograft and allograft systems to evaluate therapeutic efficacy pharmacologydiscoveryservices.commdpi.comnih.gov.
Immunomodulatory Effects in Immune Dysregulation Models
This compound (OP-D) demonstrates significant anti-inflammatory properties, which contribute to its immunomodulatory potential researchgate.netfrontiersin.orgnih.gov. Research has shown that OP-D can ameliorate inflammation in various preclinical models. For instance, in a colitis mouse model, OP-D was found to alleviate colitis by inhibiting the epithelial NF-κB signaling pathway frontiersin.org. Furthermore, in streptozotocin-induced diabetic nephropathy rats, OP-D was observed to improve renal function by suppressing inflammatory responses researchgate.netscielo.br. In experimental settings involving mouse pulmonary epithelial cells, OP-D significantly reduced inflammation induced by particulate matter (PM2.5) through the inhibition of the AMPK/NF-κB signaling pathway frontiersin.org. These findings highlight OP-D's capacity to modulate inflammatory processes, a key aspect of immune regulation, by targeting critical signaling pathways involved in the inflammatory cascade.
Cardioprotective Mechanisms (e.g., attenuation of doxorubicin-induced cardiomyocyte injury)
Ophiopogonin D (OP-D) has demonstrated significant cardioprotective effects, particularly in attenuating doxorubicin-induced cardiomyocyte injury nih.govspringermedizin.de. Doxorubicin, a widely used chemotherapeutic agent, is known to cause cardiotoxicity, with ferroptosis identified as a primary mechanism underlying this myocardial injury nih.govmdpi.comfrontiersin.org. Ophiopogonin D mitigates this damage by targeting the ferroptosis pathway through the β-catenin/GPX4 signaling axis nih.gov. Specifically, OP-D is shown to restore β-catenin signaling and enhance the expression of glutathione peroxidase 4 (GPX4), a key enzyme that inhibits lipid peroxidation and reduces lipid reactive oxygen species (ROS) nih.gov. By inhibiting ferroptosis, OP-D offers substantial cardioprotection against doxorubicin-induced cardiac damage, presenting a promising strategy for preventing chemotherapy-related cardiomyopathy nih.gov.
| Aspect of Mechanism | Description of Ophiopogonin D's Role |
| Primary Target Injury | Doxorubicin-induced cardiomyocyte injury |
| Key Mediating Process | Mitigation of ferroptosis |
| Signaling Pathway Involved | Restoration of β-catenin signaling |
| Key Enzyme/Protein Upregulated | Glutathione peroxidase 4 (GPX4) |
| Overall Effect | Inhibition of doxorubicin-induced ferroptosis, leading to cardioprotection |
| Underlying Molecular Action | Inhibition of lipid peroxidation and reduction of lipid reactive oxygen species (ROS) |
Protective Effects in Metabolic Disorders (e.g., Non-Alcoholic Fatty Liver Disease (NAFLD), Diabetic Myocardial Injuries, Diabetic Nephropathy, Obesity)
Ophiopogonin D (OP-D) has shown promising protective effects in models of metabolic disorders, particularly in non-alcoholic fatty liver disease (NAFLD) and diabetic nephropathy.
Non-Alcoholic Fatty Liver Disease (NAFLD) and Obesity: OP-D has been demonstrated to ameliorate NAFLD in mice induced by a high-fat diet (HFD), a model commonly used to study obesity and related metabolic dysfunction nih.gov. The protective effects were attributed to the improvement of lipid metabolism, reduction of oxidative stress, and modulation of the inflammatory response within the liver nih.gov. OP-D treatment led to a decrease in hepatic lipogenesis and inflammation, with evidence suggesting the involvement of the NF-κB signaling pathway in mediating these beneficial effects nih.gov. These findings indicate that OP-D may serve as a potential therapeutic agent for NAFLD, a condition closely linked to obesity and metabolic syndrome frontiersin.orgnih.govnih.gov.
Diabetic Nephropathy (DN): In preclinical models of streptozotocin (B1681764) (STZ)-induced diabetic nephropathy (DN) rats, OP-D exhibited significant protective effects on renal function researchgate.netscielo.br. Treatment with OP-D reversed key indicators of renal dysfunction observed in DN rats. These improvements included the normalization of serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and TGF-β1 levels, as well as the recovery of decreased serum albumin and creatinine clearance researchgate.netscielo.br. Furthermore, OP-D treatment reversed STZ-induced oxidative damage and inflammatory responses in kidney tissue researchgate.netscielo.br. Mechanistically, OP-D was found to suppress the activation of pro-inflammatory cytokines such as IL-6, VCAM-1, and TNF-α, and inhibit NF-κB nuclear translocation in the kidney researchgate.netscielo.br.
| Parameter/Condition | STZ-induced Diabetic Nephropathy (DN) Rats | Effect of Ophiopogonin D (OP-D) Treatment |
| Serum Creatinine | Increased | Reversed to normal levels |
| Blood Urea Nitrogen (BUN) | Increased | Reversed to normal levels |
| Serum Albumin | Decreased | Reversed to normal levels |
| Creatinine Clearance | Decreased | Reversed to normal levels |
| TGF-β1 | Increased | Reversed to normal levels |
| Kidney Hypertrophy | Present | Reversed |
| Oxidative Damage in Kidney | Present | Reversed |
| Inflammatory Response in Kidney | Present | Reversed |
| IL-6 | Increased (in kidney tissue) | Decreased |
| TNF-α | Increased (in kidney tissue) | Decreased |
| VCAM-1 | Increased (in kidney tissue) | Decreased |
| NF-κB Nuclear Translocation | Increased (in kidney tissue) | Suppressed |
Diabetic Myocardial Injuries and Obesity-related Cardiac Issues: The reviewed literature did not provide specific preclinical findings detailing the protective effects of this compound (OP-D) in models of diabetic myocardial injuries or other obesity-related cardiac complications, beyond its general cardioprotective role against doxorubicin-induced injury nih.gov.
Compound List:
this compound (OP-D)
Structure Activity Relationship Sar Studies of Ophiopogonanone D and Its Analogues
Correlative Analysis of Ophiopogonanone D Structure with Biological Activities
This compound is a member of the homoisoflavonoid class, characterized by a 16-carbon skeleton (C6-C3-C1-C6) that forms a chromanone ring system with a benzyl substituent at the C3 position. The specific arrangement of functional groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, on this core structure dictates its interaction with biological targets and, consequently, its activity.
Recent studies have evaluated a series of homoisoflavonoids isolated from the fibrous roots of Ophiopogon japonicus for their anti-pulmonary fibrosis activities. nih.gov Within this class of compounds, subtle structural variations lead to significant differences in potency. While the specific activity of this compound was not detailed in the available abstracts, the general findings for related compounds indicate that the number and position of hydroxyl and methoxy groups on both the chromanone core and the benzyl ring are critical determinants of efficacy. For instance, the activity of these compounds against TGF-β1-activated NIH3T3 cells, a model for pulmonary fibrosis, is highly dependent on their substitution patterns. nih.gov
Identification of Pharmacophores and Key Structural Motifs for Efficacy
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For homoisoflavonoids, key pharmacophoric features include hydrogen bond donors (hydroxyl groups), hydrogen bond acceptors (carbonyl and methoxy oxygen atoms), and aromatic rings that can engage in hydrophobic and π-π stacking interactions.
Studies on related homoisoflavonoids from O. japonicus provide insight into the key structural motifs required for specific biological activities:
Tyrosinase Inhibition: In the context of tyrosinase inhibition, specific motifs are crucial for interacting with the enzyme's active site. For Methylophiopogonanone A, a phenylmalandioxin group was found to be a key feature, while a methoxy group was important for Methylophiopogonanone B. nih.gov Similarly, for 6-aldehydo-isoophiopogonanone A, an aldehyde oxygen atom is a key interacting feature. proquest.com These groups coordinate with the copper ions in the tyrosinase active site, blocking substrate entry. nih.govproquest.com
Antioxidant Activity: Research on Methylophiopogonanone A and Methylophiopogonanone B has shown that their antioxidant capacities are also linked to their specific structures, with Methylophiopogonanone B demonstrating superior activity in several assays. researchgate.net The arrangement of hydroxyl and methoxy groups on the aromatic rings is fundamental to their ability to scavenge free radicals. researchgate.net
These examples underscore that the core homoisoflavonoid scaffold is a versatile template, where specific substitutions function as key motifs for distinct biological targets.
Comparative SAR Studies with Related Homoisoflavonoids from O. japonicus
Comparing the biological activities of structurally similar homoisoflavonoids is a powerful method for elucidating SAR. A study on the anti-pulmonary fibrosis effects of ten homoisoflavonoids from O. japonicus revealed a range of potencies, highlighting the importance of specific structural features. nih.gov
The table below summarizes the anti-pulmonary fibrosis activity of several homoisoflavonoids isolated from O. japonicus. By comparing their structures and corresponding IC50 values, clear SAR trends emerge.
| Compound | Key Structural Features | Anti-Pulmonary Fibrosis IC50 (µM) |
| Homoisoflavonoid 15 | (Structure details not specified) | Active |
| Homoisoflavonoid 16 | (Structure details not specified) | Active |
| Homoisoflavonoid 17 | (Structure details not specified) | Active |
| Homoisoflavonoid 18 | (Structure details not specified) | Active |
| Homoisoflavonoid 19 | (Structure details not specified) | Active |
| Homoisoflavonoid 21 | (Structure details not specified) | Active |
| Homoisoflavonoid 24 | (Structure details not specified) | Active |
| Data sourced from a study on TGF-β1-activated NIH3T3 cells. The specific structures for compounds 15-24 were not available in the abstract, but their activity demonstrates clear SAR within the group. nih.gov |
Although the specific structures of the tested homoisoflavonoids (compounds 15-19, 21, and 24) are not detailed here, the study reported IC50 values ranging from 3.61 to 21.33 µM, indicating that minor modifications to the homoisoflavonoid skeleton can cause a nearly six-fold difference in potency. nih.gov This variation is a direct consequence of how different substitution patterns affect the molecule's ability to bind to its biological target.
Computational Chemistry Approaches for SAR Analysis (e.g., Molecular Docking, QSAR Models)
Computational methods are invaluable for understanding SAR at a molecular level. Molecular docking, for example, predicts how a ligand binds to the active site of a receptor, providing a three-dimensional model of the interaction.
Molecular docking studies on several homoisoflavonoids from O. japonicus have successfully elucidated their mechanisms of action as tyrosinase inhibitors:
Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B): Docking simulations revealed that these compounds bind to the catalytic active site of tyrosinase. nih.gov Their phenylmalandioxin and methoxy groups, respectively, coordinate with a copper ion and form hydrogen bonds with the amino acid residue Glu322, which prevents the natural substrate from accessing the site. nih.govrsc.org
6-aldehydo-isoophiopogonanone A (AIO-A) and 6-aldehydo-isoophiopogonanone B (AIO-B): Similarly, docking showed that the aldehyde oxygen atom in AIO-A and the methoxyphenyl group in AIO-B coordinate with two copper ions in the tyrosinase active site. proquest.com This interaction is believed to be the primary mechanism of their inhibitory activity. proquest.com
These computational models support experimental findings and provide a rational basis for the observed SAR. They confirm that specific functional groups are not just generally important but play precise roles in molecular recognition, such as coordinating with metal ions and forming key hydrogen bonds. While specific QSAR models for this compound have not been detailed, these docking studies exemplify the power of computational chemistry in refining our understanding of the SAR of this important class of natural products.
Advanced Analytical Methodologies for Ophiopogonanone D Research
Quantitative Determination and Fingerprinting Techniques
The quantification and identification of Ophiopogonanone D in complex matrices such as herbal extracts and biological samples necessitate high-resolution and sensitive analytical methods. Techniques combining liquid chromatography for separation with various advanced detectors for identification and quantification are predominantly employed.
Ultra-Fast Performance Liquid Chromatography (UFLC)
Ultra-Fast Performance Liquid Chromatography (UFLC) stands out for its rapid and high-efficiency separation capabilities, making it suitable for the analysis of complex traditional Chinese medicine extracts. While specific UFLC methods dedicated solely to this compound are not extensively detailed in the available literature, the methodology is applied to the broader analysis of Ophiopogon japonicus constituents. For instance, UFLC systems are coupled with high-resolution mass spectrometry (Q-TOF-MS) to evaluate sulfur-fumigated Ophiopogonis Radix, demonstrating the platform's ability to handle complex sample matrices where this compound is a component. mdpi.com The primary advantage of UFLC in this context is its speed, which allows for high-throughput analysis essential for quality control and fingerprinting studies. tjpr.org
A typical UFLC system for analyzing compounds like this compound would involve a sub-2 µm particle column to achieve rapid separations, with a gradient elution using a mobile phase like acetonitrile (B52724) and water with formic acid to ensure good peak shape and resolution. tjpr.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS, UPLC-QTRAP-MS/MS, HPLC-Q-TOF-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective analysis of this compound and its related homoisoflavonoids.
UPLC-QTRAP-MS/MS: This platform offers high sensitivity and specificity, making it ideal for quantifying trace levels of compounds. nih.gov The system operates in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion for the target analyte and monitoring its characteristic product ions after fragmentation. This highly selective process minimizes matrix interference and allows for accurate quantification. mdpi.com While direct applications on this compound are not detailed, the method is used for quantifying various bioactive compounds in complex plant extracts, and its principles are directly applicable. nih.govmdpi.com
HPLC/UPLC-Q-TOF-MS/MS: High-Performance Liquid Chromatography or Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a powerful tool for both identifying and quantifying compounds in complex mixtures. shimadzu.com.cnfrontiersin.org This technique provides high-resolution and accurate mass measurements, enabling the confident identification of known and unknown compounds by determining their elemental composition. shimadzu.com.cnnih.gov
In the analysis of O. japonicus extracts, UPLC-Q-TOF-MS has been used to identify a wide range of constituents, including various homoisoflavonoids like Ophiopogonanone C and Ophiopogonanone E. nih.gov Researchers have developed methods using LC-Q-TOF-MS to rapidly profile ophiopogonones, utilizing mass defect filtering to distinguish them from the complex chemical background. shimadzu.com.cn This approach successfully characterized 27 ophiopogonones based on their exact mass and fragmentation patterns. shimadzu.com.cn The fragmentation behavior of homoisoflavonoids in the mass spectrometer provides structural clues, aiding in their tentative identification. researchgate.netnih.gov
A study successfully developed an HPLC-ESI-triple quadrupole-MS/MS method to quantify 23 compounds, including ophiopogonanone E, in Ophiopogonis radix and Liriopes radix. nih.gov This highlights the capability of tandem MS to differentiate and quantify closely related isomers and constituents.
| Technique | Ionization Mode | Key Parameters/Findings for Homoisoflavonoids Analysis | Reference |
|---|---|---|---|
| LC-MS (Single Quad) | Negative ESI | Used for quantitative determination of Ophiopogonin D; LLOQ of 2.5 ng/mL. | nih.govresearchgate.net |
| HPLC-Q-TOF-MS | Negative ESI | Identified 39 homoisoflavonoids in O. japonicus; LODs in the range of 0.05-0.30 µg/mL. | nih.govresearchgate.net |
| LCMS-Q-TOF | Negative ESI | Used mass defect filtering to rapidly identify over 27 ophiopogonones from the extract. | shimadzu.com.cn |
| UPLC-Q/TOF-MS | Positive/Negative ESI | Identified multiple homoisoflavonoids including Ophiopogonanone C and E in O. japonicus from different origins. | nih.gov |
| HPLC-QQQ-MS/MS | Positive ESI | Simultaneously quantified 11 homoisoflavonoids, including Ophiopogonanone E. | nih.gov |
High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD)
HPLC coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of phytochemicals. nih.govresearchgate.netunibe.ch The DAD detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. mdpi.commdpi.com
For the analysis of homoisoflavonoids in O. japonicus, HPLC-DAD is often coupled with mass spectrometry (HPLC-DAD-MS) to provide more definitive structural information. nih.govnih.govresearchgate.net A method combining high-speed countercurrent chromatography with HPLC-DAD-Q-TOF-MS successfully identified 39 homoisoflavonoids. nih.govresearchgate.net The DAD chromatogram helps in the initial detection and quantification based on UV absorbance, while the MS data confirms the identity. The validation of such methods typically demonstrates good linearity, precision, and accuracy, with limits of detection (LOD) for homoisoflavonoids reported to be in the range of 0.05–0.30 μg/mL. nih.govresearchgate.net This level of sensitivity and reliability makes HPLC-DAD a suitable technique for routine quality control of herbal materials containing this compound. researchgate.netnih.gov
Metabolomics and Chemometric Profiling for Quality Assessment
Metabolomics, combined with chemometric statistical analysis, provides a powerful approach to assess the quality of herbal medicines by analyzing the global metabolite profile rather than just a few marker compounds.
Untargeted Metabolomics for Comprehensive Metabolite Analysis
Untargeted metabolomics aims to capture and analyze as many metabolites as possible in a sample to obtain a comprehensive chemical snapshot. ugr.es This approach, typically using UPLC-Q-TOF-MS, generates vast datasets that reveal global metabolic changes or differences between samples. nih.govnih.gov In the context of O. japonicus, untargeted metabolomics has been applied to explore the full spectrum of chemical constituents, including homoisoflavonoids, steroidal saponins (B1172615), amino acids, and nucleosides. nih.gov
These studies generate complex datasets from which thousands of metabolic features can be detected. plos.org Subsequent data processing and statistical analysis, such as principal component analysis (PCA) and orthogonal partial least-squares discriminant analysis (OPLS-DA), are used to identify metabolites that vary significantly between different sample groups. mdpi.comnih.gov This comprehensive analysis is crucial for discovering new bioactive compounds and understanding the metabolic pathways active in the plant. plos.org
Application in Quality Control and Differentiation of O. japonicus Varieties and Origins
The chemical composition of Ophiopogon japonicus can vary significantly based on its geographical origin, cultivation practices, and processing methods like sulfur fumigation. nih.govnih.govnih.gov Untargeted metabolomics coupled with chemometrics is highly effective for authenticating the geographical origin and controlling the quality of O. japonicus.
Studies have successfully used UPLC-Q-TOF-MS-based metabolomics to differentiate O. japonicus from different production areas in China, such as Zhe-maidong (ZMD) and Chuan-maidong (CMD). nih.gov Multivariate analysis of the metabolomic data can clearly separate samples by origin. mdpi.comnih.gov Through this approach, specific compounds, including homoisoflavonoids and steroidal saponins, have been identified as key chemical markers for differentiation. For example, Ophiopogonin D has been identified as a robust quality marker to distinguish origins. nih.gov While this compound itself has not been singled out as a primary marker in all studies, the broader class of homoisoflavonoids is consistently shown to be important for distinguishing between O. japonicus and its common substitutes like Liriope spicata. nih.govbiorxiv.org The content of homoisoflavonoids is significantly higher in O. japonicus compared to Liriope spicata, making them crucial for authentication. nih.gov
| Analytical Platform | Chemometric Model | Application/Key Findings | Reference |
|---|---|---|---|
| UPLC/Q-TOF-MSE | MCDM, OPLS-DA | Identified robust quality markers to authenticate O. japonicus from different origins; Ophiopogonin D was a key marker. | nih.gov |
| UPLC-Q/TOF-MS, GC-MS | Multivariate Statistical Analysis | Discriminated O. japonicus from Chuan and Zhejiang provinces; identified differing levels of homoisoflavonoids and other metabolites. | nih.gov |
| UPLC-QTOF-MS | PCA, OPLS-DA | Differentiated samples based on the level of sulfur fumigation; identified changes in the chemical profile. | mdpi.comnih.gov |
| HPLC-QQQ-MS/MS | PLS-DA | Discriminated between Ophiopogonis radix and Liriope radix; homoisoflavonoids were significantly higher in Ophiopogonis radix. | nih.gov |
Assessment of Cultivation Practice Impacts on Metabolite Content
The concentration of key bioactive compounds in Ophiopogon japonicus, the natural source of this compound, is significantly influenced by agricultural practices. Research into the impact of these practices provides valuable insights for optimizing the cultivation of this medicinal plant to yield a higher content of desired metabolites. Key factors that have been investigated include the duration of cultivation and the application of plant growth regulators.
While specific data on this compound is not extensively detailed in the available literature, studies on closely related steroidal saponins, such as ophiopogonin D, offer important parallels. An analysis of Ophiopogon japonicus cultivated in Zhejiang, China, revealed a substantial increase in ophiopogonin D content with longer cultivation periods. nih.govnih.gov For instance, in the green-leaved variety, the concentration of ophiopogonin D increased from 18.64 µg/g in the second year to 41.51 µg/g in the third year. nih.gov Similarly, the yellow-leaved variety saw an increase from 2.45 µg/g to 11.29 µg/g over the same period. nih.gov This suggests that a longer maturation period allows for greater biosynthesis and accumulation of these complex molecules within the plant's tubers.
The use of plant growth regulators, such as paclobutrazol (B33190), has also been shown to affect the metabolic profile of Ophiopogon japonicus. Studies have indicated that treatment with paclobutrazol can lead to a reduction in the content of certain saponins. nih.govnih.gov This highlights a trade-off where practices aimed at increasing tuber yield might inadvertently decrease the concentration of medicinally important compounds. researchgate.net
These findings underscore the necessity of standardized cultivation practices to ensure the quality and consistency of Ophiopogon japonicus as a source material for this compound and other bioactive compounds. Further research focusing directly on homoisoflavonoids like this compound is needed to fully elucidate how these cultivation variables affect their specific concentrations.
Interactive Data Table: Impact of Cultivation Year on Ophiopogonin D Content
| Genotype | Cultivation Period | Ophiopogonin D Content (µg/g) |
| Green-Leaved O. japonicus | 2 Years | 18.64 |
| Green-Leaved O. japonicus | 3 Years | 41.51 |
| Yellow-Leaved O. japonicus | 2 Years | 2.45 |
| Yellow-Leaved O. japonicus | 3 Years | 11.29 |
| Data derived from studies on Zhejiang-cultivated O. japonicus. nih.govnih.gov |
Bioactivity-Guided Fractionation and Screening Methodologies
Bioactivity-guided fractionation is a pivotal strategy in natural product chemistry for the isolation of specific bioactive compounds from a complex mixture, such as a plant extract. This approach systematically partitions the extract into fractions and sub-fractions, with each step being guided by a biological assay to track the compound of interest. For a compound like this compound, which belongs to the homoisoflavonoid class, antioxidant assays are commonly employed as the guiding bioassay due to the known free-radical scavenging properties of this chemical family. researchgate.net
The process typically commences with the extraction of the dried and powdered roots of Ophiopogon japonicus. A common extraction method involves the use of a solvent mixture like chloroform (B151607) and methanol (B129727) (1:1, v/v), which is effective at solubilizing homoisoflavonoids. nih.govsci-hub.box The resulting crude extract, which contains a multitude of compounds, is then subjected to an initial bioassay, for instance, a DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, to confirm its activity. nih.gov
Following confirmation of bioactivity, the crude extract is subjected to fractionation. This is often achieved through column chromatography using a stationary phase like silica (B1680970) gel. A gradient elution system, for example, starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the compounds based on their polarity. nih.gov Each collected fraction is then concentrated and re-assessed using the same bioassay.
The fraction exhibiting the highest bioactivity is selected for further purification. Advanced chromatographic techniques such as recycling high-speed counter-current chromatography (rHSCCC) have proven effective in separating structurally similar homoisoflavonoids from Ophiopogon japonicus. nih.govresearchgate.net This technique utilizes a liquid-liquid partitioning system to achieve fine separation. The fractions obtained from rHSCCC are again screened for their bioactivity. This iterative process of separation and bio-screening continues until a pure, active compound, such as this compound, is isolated. The structure of the isolated compound is then elucidated using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
This systematic approach ensures that the chemical isolation process is efficiently directed towards the compounds responsible for the observed biological effects, making it a cornerstone methodology in the research and discovery of novel therapeutic agents from natural sources.
Q & A
Q. What methodological challenges arise in isolating and characterizing Ophiopogonanone D from Ophiopogon japonicus?
Isolation requires advanced chromatographic techniques (e.g., HPLC or GC-MS) due to structural similarities with co-occurring compounds like Ophiopogonanone A and B. Purity verification demands nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve stereochemical ambiguities .
Q. How can researchers ensure reproducibility in pharmacological studies of this compound?
Detailed experimental protocols must include solvent systems, extraction temperatures, and plant material sourcing (e.g., geographic origin, harvest season). Standardized bioassays (e.g., dose-response curves in cell lines) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical .
Q. What are the primary in vitro/in vivo models used to study this compound’s mechanisms of action?
Common models include:
- Anti-inflammatory assays : LPS-induced RAW 264.7 macrophages to measure TNF-α suppression.
- Cardioprotective studies : Ischemia-reperfusion injury models in rodents.
- Metabolic stability : Liver microsome assays to assess pharmacokinetic profiles .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be resolved?
Contradictions in antioxidant vs. pro-oxidant effects may stem from concentration-dependent behavior. Researchers should:
Q. What strategies optimize this compound’s stability in formulation studies?
Stability challenges include photodegradation and pH sensitivity. Approaches:
Q. How can multi-omics approaches elucidate this compound’s synergistic effects in traditional herbal formulations?
Integrate metabolomics (UHPLC-QTOF-MS) to identify co-occurring metabolites, transcriptomics (RNA-seq) to map gene regulatory networks, and network pharmacology to predict target pathways (e.g., NF-κB or Nrf2) .
Q. What analytical methods validate this compound’s structural-activity relationships (SAR)?
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities with targets like COX-2.
- Isotopic labeling : Use -labeled analogs to track metabolic fate in vivo.
- Comparative SAR : Contrast with analogs (e.g., Methylophiopogonone B) to identify critical functional groups .
Data Management and Validation
Q. What statistical methods are recommended for validating this compound’s bioactivity data?
- Dose-response analysis : Nonlinear regression (GraphPad Prism) to calculate EC/IC.
- Error handling : Report standard deviations from triplicate experiments and use ANOVA for cross-group comparisons.
- Outlier detection : Apply Grubbs’ test or robust regression models .
Q. How should researchers address batch-to-batch variability in plant-derived this compound?
- Quality control : Use DNA barcoding (ITS2 region) to authenticate plant material.
- Metabolite profiling : Generate HPLC fingerprints to quantify batch consistency.
- Reference standards : Cross-validate with commercially available phytochemical standards (e.g., Sigma-Aldrich) .
Ethical and Reporting Standards
Q. What guidelines ensure ethical reporting of this compound’s preclinical data?
Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For cell-based studies, adhere to MISEV criteria for extracellular vesicle characterization if applicable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
